molecular formula C24H25N3O2S B2544611 6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1112399-51-5

6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2544611
CAS No.: 1112399-51-5
M. Wt: 419.54
InChI Key: QMFVDYXWQVXBRX-UHFFFAOYSA-N
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Description

6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C24H25N3O2S and a molecular weight of 419.5 g/mol . It is identified by CAS Number 1112399-51-5 and other identifiers such as AKOS005044321 and VU0515417-1 . This tetrahydropyridopyrimidinone derivative features a methoxybenzyl group and a vinylbenzylthio ether moiety, which may be of interest in medicinal chemistry and drug discovery research. The compound has been investigated in the context of targeted protein degradation, specifically as a potential ligand for compounds designed to degrade BRD9 . Pyrimidine-based scaffolds, in general, are significant in pharmaceutical research for their ability to interact with biological targets such as tubulin, making them useful in the study of microtubule dynamics and the development of microtubule targeting agents . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-3-17-4-6-19(7-5-17)16-30-24-25-22-12-13-27(15-21(22)23(28)26-24)14-18-8-10-20(29-2)11-9-18/h3-11H,1,12-16H2,2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFVDYXWQVXBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS Number: 1112399-51-5) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O2SC_{24}H_{25}N_{3}O_{2}S with a molecular weight of 419.5 g/mol. The structural characteristics contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates potential in various therapeutic areas. Notably, compounds with similar structures have shown significant anti-tumor and anti-inflammatory activities.

1. Antitumor Activity

Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Compound 4c , a related derivative, demonstrated over 99% inhibition against KYSE70 and KYSE150 cancer cells at concentrations of 40 μg/mL. The IC50 values were reported as 1.463 μg/mL and 0.888 μg/mL for KYSE70 and KYSE150 cells respectively after 48 hours of treatment .

The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, thienopyrimidine derivatives have been shown to interact with protein targets involved in cancer progression.

Case Studies

While specific case studies focusing solely on 6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one are sparse, analogous compounds have provided insights into potential therapeutic applications:

  • A study on thieno[2,3-d]pyrimidine derivatives highlighted their effectiveness as non-peptide antagonists for the LHRH receptor, demonstrating high binding affinities and significant biological activity in vivo .

Comparative Analysis

To better understand the biological activity of our compound in relation to similar compounds, the following table summarizes key findings from related studies:

Compound NameStructure TypeAntitumor Activity (IC50)Mechanism
Compound 4cPyrido[4,3-d]pyrimidine0.655 μg/mL (KYSE150)Apoptosis induction
TAK-013Thieno[2,3-b]pyrimidine0.06 nM (LHRH receptor)Receptor antagonism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their substituent effects are summarized below:

Compound Name / CAS No. Position 6 Substituent Position 2 Substituent Key Properties/Applications Reference
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (109229-22-3) Benzyl Methylthio GPR119 modulator (EC₅₀: 50–14,000 nM)
3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)-... (477331-37-6) 4-Methoxyphenyl 3-Methylbenzylthio Antifungal/antibacterial activity
6-(3-Fluorobenzoyl)-2-[2-(trifluoromethyl)benzyl]-... (431.389 g/mol) 3-Fluorobenzoyl 2-Trifluoromethylbenzyl High lipophilicity; kinase inhibition potential
6-Benzyl-2-(dimethylamino)-... (115596-49-1) Benzyl Dimethylamino Enhanced solubility; GPCR selectivity
Target Compound 4-Methoxybenzyl 4-Vinylbenzylthio Hypothesized GPR119 modulation; vinyl enables functionalization

Physicochemical and Pharmacokinetic Properties

  • Solubility : The vinylbenzylthio substituent introduces moderate polarity, likely enhancing aqueous solubility relative to trifluoromethyl-containing analogs (e.g., 431.389 g/mol) .
  • Metabolic Stability : The vinyl group may confer susceptibility to oxidation, whereas the methoxy group is metabolically stable, balancing overall drug-likeness .

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